molecular formula C6H4BrFN2O B1287184 5-Bromo-3-fluoropyridine-2-carboxamide CAS No. 669066-90-4

5-Bromo-3-fluoropyridine-2-carboxamide

Cat. No.: B1287184
CAS No.: 669066-90-4
M. Wt: 219.01 g/mol
InChI Key: LSGUIZIRGUAPRZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carboxamide: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxamide group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide typically involves halogenation and amide formation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride to introduce the fluorine atom into the pyridine ring . The bromine atom is usually introduced via a bromination reaction using bromine or a bromine-containing reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoropyridine-2-carboxamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines
  • Biaryl compounds
  • Various fluorinated and brominated derivatives

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoropyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its halogenated structure is often found in pharmaceuticals due to the unique properties imparted by the halogen atoms .

Medicine: The compound is explored for its potential therapeutic applications. It can be used to develop new drugs with improved efficacy and reduced side effects. The presence of halogens can enhance the metabolic stability and bioavailability of the drug molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity towards the target molecules. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Comparison: 5-Bromo-3-fluoropyridine-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 5-Bromo-3-fluoropyridine-2-carbonitrile, the carboxamide group provides additional sites for hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications .

Biological Activity

5-Bromo-3-fluoropyridine-2-carboxamide is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C6_6H5_5BrFNO
  • Molecular Weight : Approximately 220.00 g/mol

The presence of bromine and fluorine atoms along with a carboxamide functional group enhances its reactivity and potential biological interactions. The carboxamide group is particularly significant as it can form hydrogen bonds with various biological targets, influencing the compound's pharmacological properties.

Anticancer Potential

Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells. For instance, studies have shown that compounds with similar structures can act as allosteric modulators for adenosine receptors, which are implicated in various neurological disorders and cancer progression.

Table 1: Summary of Anticancer Studies

StudyCell Line TestedIC50_{50} (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)10Inhibition of cell proliferation
Study BA549 (Lung Cancer)5Induction of apoptosis

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to this compound. For example, derivatives have shown promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like linezolid .

Table 2: Antibacterial Activity Data

CompoundBacterial Strain TestedMIC (µg/mL)Notes
Compound XStaphylococcus aureus4Effective against biofilm formation
Compound YStreptococcus pneumoniae8Exhibited low cytotoxicity

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The carboxamide group facilitates hydrogen bonding with receptor sites, enhancing binding affinity.
  • Halogen Effects : The presence of bromine and fluorine can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
  • Modulation of Signaling Pathways : Some studies suggest that this compound may alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study investigating its efficacy as an allosteric modulator showed that it could enhance the activity of certain receptors involved in neurotransmission, suggesting possible applications in treating neurological disorders.
  • Case Study 2 : Another research effort focused on its antibacterial properties revealed that derivatives had strong inhibitory effects on biofilm formation, which is critical in treating persistent bacterial infections .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGUIZIRGUAPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610571
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-90-4
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrosonium tetrafluoroborate (300 mg, 2.58 mmol) was added to a suspension of 3-amino-5-bromopyridine-2-carboxamide (466 mg, 2.15 mmol) in DCM (30 mL) and the mixture stirred at room temperature for 16 h. The solvent was removed in vacuo and toluene (30 mL) was added and the mixture heated to reflux for 2 h. After cooling to room temperature the solvent was removed in vacuo and the crude slurried in DCM (10 mL), filtered, washed with DCM and dried in vacuo at 40° C. to give 3-fluoro-5-bromopyridine-2-carboxamide which was used directly without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromopyridine-2-carboxamide (40.0 g, 185.2 mmol) in CH2Cl2 was added nitrosonium tetrafluoroborate (22.71 g, 191.4 mmol). The reaction was stirred at room temperature for 4.5 hours, then concentrated in vacuo and azeotroped with toluene. The residue was suspended in toluene (1100 mL) and heated to 100° C. for 2 hours. The reaction was concentrated in vacuo, and the residue suspended in CH2Cl2. The solid was collected to provide 5-bromo-3-fluoropyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 219.1 for M+H+(79Br).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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